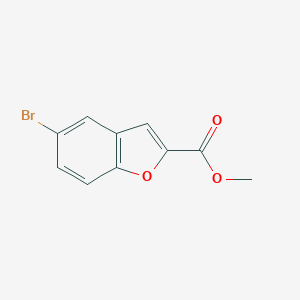

Methyl 5-bromobenzofuran-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDBMDNRQQDSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347342 | |

| Record name | methyl 5-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26028-36-4 | |

| Record name | methyl 5-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromobenzofuran-2-carboxylate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromobenzofuran-2-carboxylate is a key heterocyclic building block in the field of organic synthesis. Its rigid benzofuran core, substituted with both an electron-withdrawing ester and a synthetically versatile bromine atom, makes it an invaluable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for its effective utilization in research and development, particularly in the synthesis of potential drug candidates for neurological disorders, inflammation, and cancer.[1]

Core Chemical and Physical Properties

This compound presents as a stable crystalline solid under standard conditions. A thorough understanding of its physical and chemical identifiers is paramount for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | methyl 5-bromo-1-benzofuran-2-carboxylate | [1] |

| CAS Number | 26028-36-4 | [1] |

| Molecular Formula | C₁₀H₇BrO₃ | [1] |

| Molecular Weight | 255.06 g/mol | [1] |

| Boiling Point | 314.7±22.0 °C (Predicted) | |

| Density | 1.589 g/cm³ (Predicted) | |

| Storage | 2-8°C, sealed, dry |

Synthesis of this compound

The construction of the benzofuran ring system is a cornerstone of this molecule's synthesis. A common and effective method involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate. This approach provides a direct route to the core structure.

Synthetic Pathway Overview

The synthesis initiates with the O-alkylation of 5-bromosalicylaldehyde with a methyl haloacetate, followed by an intramolecular condensation to form the furan ring. The use of a suitable base is critical for both the initial alkylation and the subsequent cyclization.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous ethyl ester and is expected to yield the desired methyl ester with minor modifications.

Materials:

-

5-Bromosalicylaldehyde

-

Methyl chloroacetate

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-bromosalicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

To this suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | Mass Spectrometry (EI) |

| Expected δ (ppm): | Expected δ (ppm): | m/z (relative intensity): |

| ~7.85 (d, 1H, Ar-H) | ~160.0 (C=O) | 254/256 ([M]⁺, isotopic pattern for Br) |

| ~7.50 (dd, 1H, Ar-H) | ~155.0 (C-O-C) | 223/225 ([M-OCH₃]⁺) |

| ~7.40 (d, 1H, Ar-H) | ~145.0 (Ar-C) | |

| ~7.30 (s, 1H, Furan-H) | ~130.0-115.0 (Ar-CH) | |

| ~3.95 (s, 3H, OCH₃) | ~115.0 (C-Br) | |

| ~110.0 (Furan-CH) | ||

| ~52.0 (OCH₃) |

Note: The provided NMR data is based on typical chemical shifts for this class of compounds and may vary slightly based on experimental conditions. The mass spectrometry data indicates the molecular ion peak with the characteristic bromine isotope pattern and a significant fragment corresponding to the loss of the methoxy group.[1]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of both the ester functionality and the bromine substituent.

Reactions at the Bromine Position: Cross-Coupling

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the molecular diversity accessible from this starting material.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Exemplary Suzuki Coupling Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (2.0 eq).

-

Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add a solvent system, typically a mixture of 1,4-dioxane and water.

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup followed by extraction with an organic solvent.

-

Purify the product by column chromatography.

Transformations of the Ester Group

The methyl ester at the 2-position can undergo a variety of classical ester transformations.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often employing sodium hydroxide or potassium hydroxide in an alcohol/water mixture, is a common method. The resulting carboxylate can be protonated in an acidic workup to yield 5-bromobenzofuran-2-carboxylic acid, another valuable synthetic intermediate.

-

Amidation: Direct conversion of the methyl ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst or with the use of a sealed tube for volatile amines. This reaction provides access to a diverse range of benzofuran-2-carboxamides, which are of significant interest in medicinal chemistry.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its straightforward preparation and the differential reactivity of its functional groups provide a robust platform for the synthesis of a wide array of more complex, biologically active molecules. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. Methyl 5-bromo-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].

Sources

An In-depth Technical Guide to Methyl 5-bromobenzofuran-2-carboxylate (CAS: 26028-36-4)

This guide provides a comprehensive technical overview of Methyl 5-bromobenzofuran-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its synthesis, physicochemical properties, spectral characterization, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities. The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. This compound, with its strategically positioned bromine atom and ester functionality, serves as a versatile and crucial intermediate for the synthesis of complex, functionalized benzofuran-containing molecules. The bromine at the 5-position is particularly amenable to substitution via modern cross-coupling methodologies, allowing for the introduction of diverse aryl and alkyl groups, while the methyl ester at the 2-position can be readily modified, making it an invaluable tool for library synthesis and lead optimization in drug discovery programs.[1]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound, along with its safety profile, is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 26028-36-4 | [2] |

| Molecular Formula | C₁₀H₇BrO₃ | [2] |

| Molecular Weight | 255.06 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Standard laboratory safety protocols should be strictly adhered to when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

-

Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

-

Disposal: Dispose of as special waste in accordance with local, regional, and national regulations.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of 5-bromosalicylaldehyde with a haloacetate ester, followed by an intramolecular cyclization. This method provides a direct route to the desired benzofuran scaffold.

Synthetic Pathway Visualization

The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of 5-bromosalicylaldehyde, followed by a base-mediated intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of the corresponding ethyl ester.[4]

Materials:

-

5-Bromosalicylaldehyde

-

Methyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice-cold distilled water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromosalicylaldehyde (1 equivalent).

-

Add anhydrous DMF to dissolve the aldehyde.

-

Add anhydrous potassium carbonate (1.1 equivalents) to the solution.

-

Slowly add methyl chloroacetate (1.1 equivalents) to the stirring mixture.

-

Heat the reaction mixture to 80-90°C and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold distilled water to precipitate the crude product.

-

Stir the aqueous mixture for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and then a small amount of cold ethyl acetate.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 5-bromosalicylaldehyde, facilitating the nucleophilic attack on methyl chloroacetate. It is also mild enough to minimize side reactions.

-

Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its high boiling point is also suitable for the elevated temperatures required for the subsequent cyclization.

-

Heat: The application of heat is crucial for promoting the intramolecular cyclization and dehydration steps that lead to the formation of the benzofuran ring.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system, a singlet for the proton at the 3-position of the furan ring, and a singlet for the methyl ester protons. The aromatic protons will exhibit splitting patterns (doublets and doublet of doublets) consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the benzofuran ring, and the methyl carbon of the ester. The carbon attached to the bromine atom will show a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 254 and an (M+2)⁺ peak at m/z 256 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.[2] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit key absorption bands confirming the presence of the functional groups:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester and furan): Strong absorptions in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

Reactivity and Applications in Organic Synthesis

The bromine atom at the 5-position and the methyl ester at the 2-position make this compound a highly valuable and versatile intermediate in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the sp²-hybridized carbon of the bromine-bearing benzofuran and an organoboron reagent. This reaction is widely used to synthesize 5-arylbenzofuran derivatives, which are of significant interest in medicinal chemistry.[6][7]

Exemplary Protocol for Suzuki-Miyaura Coupling: [8]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])

-

Solvent (e.g., Toluene or a mixture of Dioxane and water)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to 80-110°C and stir for the required time (typically 4-24 hours), monitoring by TLC.

-

After completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Rationale for Reagent Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

-

Base: The base is required to activate the boronic acid for the transmetalation step.

-

Solvent: The choice of solvent depends on the specific reactants and catalyst but generally needs to be able to dissolve the reactants and be stable at the reaction temperature.

Heck Cross-Coupling Reactions

The Heck reaction allows for the formation of a new carbon-carbon bond between the 5-position of the benzofuran and an alkene, leading to the synthesis of 5-alkenylbenzofuran derivatives. These products can serve as precursors for further functionalization.

Exemplary Protocol for Heck Coupling:

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate, styrene)

-

Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])

-

Ligand (e.g., Triphenylphosphine [PPh₃])

-

Base (e.g., Triethylamine [Et₃N])

-

Solvent (e.g., DMF or Acetonitrile)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

-

Add the degassed solvent, followed by the alkene (1.2-2 equivalents) and the base (2-3 equivalents).

-

Heat the mixture to 80-120°C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

-

Purify the product by column chromatography.

Conclusion

This compound (CAS: 26028-36-4) is a cornerstone intermediate in the synthesis of a diverse range of functionalized benzofuran derivatives. Its straightforward synthesis, coupled with the versatile reactivity of its bromine and ester functionalities, makes it an indispensable tool for medicinal chemists and materials scientists. The ability to readily participate in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Heck reactions allows for the systematic exploration of chemical space around the benzofuran scaffold, facilitating the development of novel therapeutic agents and advanced materials. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of this compound (7) with arylboronic acids 5a-g. Retrieved from [Link]

- Latif, U., & Siddiqui, H. L. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. ORGANIC AND BIOCHEMISTRY, 47(6), 580.

-

PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226.

-

PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1419736.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Karatas, F., & Yilmaz, I. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European journal of medicinal chemistry, 41(5), 664–669.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Methyl 5-bromo-1-benzofuran-2-carboxylate | C10H7BrO3 | CID 620341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physical Properties of Methyl 5-bromobenzofuran-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-bromobenzofuran-2-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its benzofuran core is a common scaffold in a multitude of bioactive compounds, making this particular derivative a valuable intermediate for the synthesis of novel pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of the essential physical and spectroscopic properties of this compound, offering a foundational dataset for researchers. It details the compound's chemical identity, summarizes its key physical constants in a structured format, and outlines the standard experimental methodologies for their validation. The included protocols are presented with an emphasis on the underlying scientific principles, ensuring both accuracy and reproducibility in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the compound's structure is the cornerstone of all subsequent physical and chemical analysis.

-

IUPAC Name: methyl 5-bromo-1-benzofuran-2-carboxylate[2]

-

Synonyms: 5-Bromobenzofuran-2-carboxylic acid methyl ester, Methyl 5-bromobenzo[b]furan-2-carboxylate[2]

-

Molecular Weight: 255.07 g/mol [1]

-

Canonical SMILES: COC(=O)C1=CC2=C(O1)C=CC(=C2)Br[2]

-

InChIKey: ZZDBMDNRQQDSKG-UHFFFAOYSA-N[2]

Caption: Molecular Structure of this compound.

Core Physical Properties

The quantitative physical properties of a compound are critical for its purification, handling, and application in synthetic protocols. The data presented below are based on computational predictions from available literature and databases.

| Property | Value | Source |

| Molecular Weight | 255.07 g/mol | [1] |

| Appearance | White to off-white solid (typical) | Inferred |

| Boiling Point | 314.7 ± 22.0 °C (Predicted) | [1] |

| Density | 1.589 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, sealed, dry | [1] |

Melting Point

An experimentally determined melting point for this compound is not consistently reported in publicly available literature. The melting point is a crucial indicator of purity; a sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities. For a crystalline solid of this molecular weight, a melting point above ambient temperature is expected.

Solubility Profile

While quantitative solubility data is scarce, the compound's utility as a synthetic intermediate suggests it is soluble in common organic solvents.[1] Its structure, featuring a large, relatively nonpolar benzofuran core and a polar ester functional group, implies solubility in solvents such as:

-

Halogenated solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Esters: Ethyl acetate

-

Polar aprotic solvents: Dimethylformamide (DMF), Acetonitrile (ACN)

It is expected to have negligible solubility in water.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of the compound after synthesis or before use.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Molecular Ion (M+) : A key feature in the mass spectrum would be a pair of peaks corresponding to the molecular ion, reflecting the natural isotopic abundance of bromine. One peak will appear at m/z of ~254 (for ⁷⁹Br) and another of nearly equal intensity at m/z of ~256 (for ⁸¹Br).[2]

-

Fragmentation : A common fragmentation pathway involves the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃), leading to fragment ions at m/z ~223/225 and ~196/198, respectively.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch (Ester) : A strong, sharp absorption band is expected in the range of 1710-1730 cm⁻¹, characteristic of an α,β-unsaturated ester carbonyl group.[3]

-

C-O Stretch : Two distinct C-O stretching bands are anticipated: one for the ester (C-O-C) linkage around 1250-1300 cm⁻¹ and another for the furan ether linkage.

-

Aromatic C=C Stretch : Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the benzene and furan rings.

-

C-Br Stretch : A weaker absorption in the far-IR region, typically between 500-600 cm⁻¹, corresponds to the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR :

-

Methyl Protons (-OCH₃) : A sharp singlet integrating to 3 hydrogens is expected around δ 3.9-4.0 ppm.

-

Aromatic/Furan Protons : A set of signals between δ 7.0-8.0 ppm integrating to 4 hydrogens would correspond to the protons on the benzofuran ring system. The specific coupling patterns (doublets, doublet of doublets) would allow for precise assignment to their respective positions.

-

-

¹³C NMR :

-

Carbonyl Carbon (C=O) : The ester carbonyl carbon is expected to appear in the downfield region, around δ 160-165 ppm.

-

Aromatic/Furan Carbons : Multiple signals will be present in the δ 110-155 ppm range. The carbon attached to the bromine atom will be shifted upfield compared to the others.

-

Methyl Carbon (-OCH₃) : A signal for the methyl carbon should appear upfield, typically around δ 52-55 ppm.

-

Methodologies for Physical Property Determination

To ensure data integrity, standardized protocols must be employed. The following outlines the workflows for characterizing a new batch of this compound.

Caption: Standard workflow for the physical characterization of a chemical intermediate.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the preferred method for determining the melting point due to its high precision and ability to detect phase transitions.

-

Instrument Calibration : Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C). This ensures the accuracy of the temperature and enthalpy readings.

-

Sample Preparation : Accurately weigh 1-3 mg of the dried compound into a standard aluminum DSC pan.

-

Sealing : Hermetically seal the pan to prevent any sublimation during heating. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Thermal Program : Place both the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere from 25 °C to a temperature well above the expected melting point at a controlled rate (e.g., 10 °C/min).

-

Data Analysis : The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

Scientist's Note: A heating rate of 10 °C/min is a standard choice that balances resolution and experimental time. Slower rates can provide better resolution of thermal events but may lead to peak broadening. The inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Protocol: Spectroscopic Analysis Sample Preparation

-

NMR Spectroscopy : Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

IR Spectroscopy (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact and collect the spectrum. This method requires minimal sample preparation.

-

Mass Spectrometry (EI) : For Electron Ionization (EI) MS, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.

Scientist's Note: Chloroform-d (CDCl₃) is a common choice for NMR as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with the signals of interest. TMS is the universal standard (δ 0.00) for ¹H and ¹³C NMR.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

-

Hazard Identification : This compound is classified as harmful.

-

Precautionary Measures :

-

Handling : Handle in a chemical fume hood. Avoid generation of dust.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1]

Conclusion

This compound is a well-defined chemical entity with a predictable spectroscopic and physical profile. While experimentally determined thermal data such as a precise melting point require further investigation, the available predicted data and spectroscopic characteristics provide a robust foundation for its use in research and development. The methodologies and safety information detailed in this guide are intended to support scientists in the effective and safe utilization of this versatile synthetic intermediate.

References

- MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

- PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]

- Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

- Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 5-bromobenzofuran-2-carboxylate: Synthesis, Structure, and Application

This guide provides a comprehensive technical overview of Methyl 5-bromobenzofuran-2-carboxylate, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will delve into its molecular structure, efficient synthetic protocols, detailed spectroscopic characterization, and its reactivity, highlighting its utility as a versatile intermediate in the development of complex molecular architectures, including pharmaceuticals.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Its unique electronic and structural properties make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This compound, in particular, offers two distinct points for chemical modification: the bromine atom at the 5-position and the methyl ester at the 2-position. This dual functionality allows for sequential and diverse chemical transformations, making it a valuable starting material for chemical library synthesis and targeted drug discovery programs.[2]

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₀H₇BrO₃ and a molecular weight of 255.06 g/mol .[3] The molecule consists of a planar benzofuran ring system, a bromine atom attached to the benzene ring, and a methyl carboxylate group attached to the furan ring.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrO₃ | [3] |

| Molecular Weight | 255.06 g/mol | [3] |

| CAS Number | 26028-36-4 | [3] |

| Appearance | Solid | |

| XLogP3 | 3.2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 253.95786 Da | [3] |

| Topological Polar Surface Area | 39.4 Ų | [3] |

Synthesis of this compound

An efficient and common method for the synthesis of this compound involves the reaction of 5-bromosalicylaldehyde with a haloacetate ester in the presence of a base. This approach, a variation of the Perkin rearrangement, provides a direct route to the benzofuran-2-carboxylate core.[1]

Synthetic Protocol

Reaction: 5-bromosalicylaldehyde reacts with methyl chloroacetate in the presence of potassium carbonate to yield this compound.

Reagents and Materials:

-

5-bromosalicylaldehyde

-

Methyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ice-cold distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

Step-by-Step Procedure:

-

To a round-bottom flask, add 5-bromosalicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.1 eq), and dimethylformamide (DMF) to create a stirrable suspension.

-

Slowly add methyl chloroacetate (1.05 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold distilled water to precipitate the crude product.

-

Collect the solid product by filtration and wash thoroughly with water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 5-bromosalicylaldehyde, forming the phenoxide which acts as the nucleophile. It is also inexpensive and easy to handle.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

-

Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Work-up: Precipitation in water is an effective method to isolate the organic product from the water-soluble inorganic salts and residual DMF.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following section details the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts, CDCl₃, 400 MHz):

-

δ ~7.8-7.9 ppm (d, 1H): Aromatic proton at the C4 position, appearing as a doublet due to coupling with the C6 proton.

-

δ ~7.5-7.6 ppm (dd, 1H): Aromatic proton at the C6 position, appearing as a doublet of doublets due to coupling with the C4 and C7 protons.

-

δ ~7.4-7.5 ppm (d, 1H): Aromatic proton at the C7 position, appearing as a doublet due to coupling with the C6 proton.

-

δ ~7.3 ppm (s, 1H): Proton on the furan ring at the C3 position.

-

δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.

¹³C NMR (Expected Chemical Shifts, CDCl₃, 100 MHz):

-

δ ~160 ppm: Carbonyl carbon of the ester group.

-

δ ~155-150 ppm: Quaternary carbons of the benzofuran ring system (C2, C3a, C7a).

-

δ ~130-110 ppm: Aromatic carbons (C4, C5, C6, C7). The carbon attached to the bromine (C5) is expected to be in this region.

-

δ ~115 ppm: Carbon of the furan ring (C3).

-

δ ~52 ppm: Methyl carbon of the ester group.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 254 and 256 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[3]

-

[M - OCH₃]⁺: A peak corresponding to the loss of the methoxy group from the ester (m/z = 223/225).

-

[M - COOCH₃]⁺: A peak corresponding to the loss of the entire methyl carboxylate group (m/z = 195/197).

-

Further fragmentation of the benzofuran ring system can also be observed.

Reactivity and Synthetic Applications

This compound is a versatile building block due to the orthogonal reactivity of its two functional groups.

Reactions at the Bromine Atom: Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the molecular diversity accessible from this starting material.

Example: Suzuki-Miyaura Coupling

A microwave-assisted Suzuki-Miyaura coupling of this compound with arylboronic acids has been reported to proceed in high yields.[5]

Protocol for Suzuki-Miyaura Coupling:

-

In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (2.0 eq), and a palladium catalyst (e.g., 0.1 mol% of a suitable Pd(II) complex) in toluene.

-

Seal the vial and heat the mixture in a microwave reactor at 150 °C for approximately 20-30 minutes.

-

After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated.

-

The crude product is then purified by column chromatography to yield the 5-arylbenzofuran-2-carboxylate derivative.[5]

Caption: Suzuki-Miyaura coupling of this compound.

Reactions at the Ester Group

The methyl ester at the 2-position can be readily transformed into other functional groups, such as amides and alcohols.

Amide Formation: The ester can be converted to an amide by direct aminolysis with an amine, often at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. The latter is generally preferred for its broader substrate scope and milder reaction conditions.

Protocol for Amide Formation (via Carboxylic Acid):

-

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid (5-bromobenzofuran-2-carboxylic acid) using a base such as sodium hydroxide in a mixture of water and methanol, followed by acidification.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a standard coupling agent (e.g., HATU, HOBt/EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

Reduction to an Alcohol: The ester can be reduced to the corresponding primary alcohol, (5-bromobenzofuran-2-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as THF.

Application in Drug Discovery: Synthesis of a Vilazodone Intermediate

A prominent example of the utility of the 5-bromobenzofuran scaffold is in the synthesis of the antidepressant drug Vilazodone. A key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is synthesized from a 5-bromobenzofuran precursor.[5][6] This highlights the industrial relevance of this class of compounds.

The synthesis involves a nucleophilic aromatic substitution of the bromine atom with piperazine, followed by transformations of the carboxylate group into a carboxamide. The resulting intermediate is then coupled with another key fragment to complete the synthesis of Vilazodone.[6]

Caption: Synthetic route to Vilazodone involving a key benzofuran intermediate.

Conclusion

This compound is a strategically important building block in organic synthesis. Its well-defined structure and the orthogonal reactivity of its bromo and methyl ester functionalities provide chemists with a versatile platform for the construction of complex molecules. The demonstrated applications in cross-coupling reactions and its relevance in the synthesis of pharmaceuticals like Vilazodone underscore its value to researchers, scientists, and drug development professionals. This guide has provided a detailed overview of its synthesis, characterization, and reactivity, offering a solid foundation for its utilization in innovative research endeavors.

References

-

An investigation of the synthesis of vilazodone. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). Journal of the Chemical Society of Pakistan, 47(06). [Link]

-

Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Semantic Scholar. Retrieved January 6, 2026, from [Link]

- CN105601536A - Vilazodone intermediate preparation method. (n.d.). Google Patents.

- CN103159749A - Synthesis method for antidepressant drug vilazodone. (n.d.). Google Patents.

-

Methyl 5-bromo-1-benzofuran-2-carboxylate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1547. [Link]

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369–1391. [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (2023). Molecules, 28(23), 7780. [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

Benzofuran, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Methyl 5-bromofuran-2-carboxylate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Ethyl (5-bromobenzofuran)-2-carboxylate (C11H9BrO3). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

-

Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. (2023). Molbank, 2023(3), M1623. [Link]

Sources

"discovery and history of benzofuran compounds"

An In-depth Technical Guide on the Discovery and History of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a cornerstone of medicinal and materials chemistry.[1][2] Its derivatives are ubiquitously found in nature and have been synthesized for a wide array of applications, owing to their diverse biological activities.[3][4][5] This in-depth technical guide provides a comprehensive overview of the discovery and historical development of benzofuran chemistry. We will traverse the initial isolation of its precursors, the seminal synthetic breakthroughs, and the evolution of synthetic methodologies. Furthermore, this guide will illuminate the journey of benzofuran compounds from natural curiosities to indispensable scaffolds in modern drug discovery.

Introduction: The Benzofuran Scaffold - A Cornerstone in Heterocyclic Chemistry

Structure and Significance

The benzofuran scaffold, also known as coumarone, consists of a furan ring fused to a benzene ring. This fusion of an aromatic and a heterocyclic ring imparts a unique electronic and structural profile, making it a "privileged scaffold" in medicinal chemistry. The numbering of the benzofuran ring system starts from the oxygen atom as 1, proceeding around the furan ring to the fusion carbons, and then around the benzene ring.

Prevalence in Natural Products and Pharmaceuticals

Benzofuran derivatives are widespread in the plant kingdom, with many natural products featuring this core structure.[3][6][7] These compounds are commonly isolated from plant families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[3][6] Prominent examples of naturally occurring benzofurans with significant biological activities include Ailanthoidol, known for its antiviral and antioxidant properties, and Machicendiol, traditionally used in the treatment of various ailments.[7][8] The therapeutic potential of benzofuran derivatives is further underscored by their presence in clinically approved drugs like amiodarone, an antiarrhythmic agent, and its structural analogs.[3][6][9]

Overview of Historical Milestones

The journey of benzofuran chemistry began in the late 19th century and has since been marked by significant milestones. The timeline below provides a high-level overview of the key discoveries and developments that have shaped our understanding and application of this important heterocyclic system.

Caption: A timeline of major milestones in the history of benzofuran chemistry.

The Dawn of Benzofuran: Isolation and Early Synthetic Efforts

Early Encounters: Benzofuran Precursors in Natural Products

Long before the structure of benzofuran was elucidated and its synthesis achieved, chemists were unknowingly working with its derivatives. The history of furan chemistry itself dates back to the work of Scheele and coworkers, who obtained the first furan derivative, pyromucic acid (furan-2-carboxylic acid), through the dry distillation of mucic acid.[10] Furan was later isolated from pinewood.[10] These early explorations into furan chemistry laid the groundwork for understanding the broader family of furan-containing heterocycles, including benzofuran.

The Landmark Synthesis: Perkin's Breakthrough (1870)

The first synthesis of a benzofuran derivative is credited to William Henry Perkin in 1870.[1][2][10][11] This seminal work involved the reaction of a 3-halocoumarin with a base, leading to a ring contraction to form a benzofuran-2-carboxylic acid.[11][12][13] This reaction, now known as the Perkin rearrangement, was a pivotal moment in heterocyclic chemistry and remains a testament to the ingenuity of early organic chemists.

The Perkin rearrangement is a base-catalyzed transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid. The reaction proceeds through an initial base-catalyzed cleavage of the lactone ring of the coumarin.[11][12][13] The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring.[12][13]

Caption: The mechanistic pathway of the Perkin rearrangement.

While the original experimental conditions used by Perkin were rudimentary by today's standards, the core principles of the reaction remain the same. Modern adaptations, such as the use of microwave irradiation, have significantly improved reaction times and yields.[12][13]

Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

-

Reactants: 3-Bromocoumarin (1 mmol), Sodium Hydroxide (2 mmol), Ethanol (5 mL).

-

Apparatus: Microwave reactor.

-

Procedure:

-

Combine the 3-bromocoumarin, sodium hydroxide, and ethanol in a microwave-safe reaction vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 300W for 5 minutes at a temperature of 79°C.[12]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

-

Expected Outcome: High yield of the corresponding benzofuran-2-carboxylic acid.[12]

The Evolution of Synthetic Strategies: A Journey Through a Century of Innovation

Following Perkin's initial discovery, the field of benzofuran synthesis has seen continuous innovation. The development of new synthetic methods has been driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce a wide range of substituents onto the benzofuran core.

Classical Approaches to Benzofuran Synthesis

In the decades following Perkin's work, a number of other classical methods for benzofuran synthesis were developed. While not as widely used today, these methods are of historical importance and in some cases, still find application.

-

Hantzsch-like Syntheses: While Arthur Hantzsch is more famously associated with the synthesis of pyridines and pyrroles, variations of his synthetic strategies have been applied to the synthesis of other heterocycles.[14][15][16][17][18] These methods typically involve the condensation of an α-halo ketone with a phenolic compound.

-

Reppe Chemistry: The work of Walter Reppe in the mid-20th century on the chemistry of acetylene opened up new avenues for the synthesis of a variety of organic compounds.[19][20] While not a direct method for benzofuran synthesis, Reppe's work on the reactions of alkynes provided precursors and conceptual frameworks that influenced later developments in benzofuran synthesis.

The Modern Era: Catalysis and Efficiency

The latter half of the 20th century and the beginning of the 21st century have witnessed a revolution in benzofuran synthesis, largely driven by the advent of transition metal catalysis.

-

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has become a powerful tool for the construction of the benzofuran ring. One of the most common approaches involves the coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization.[2] The use of a copper co-catalyst, as in the Sonogashira coupling, is often employed.[2]

-

Copper-Catalyzed Cyclizations: Copper-catalyzed reactions have also emerged as a versatile method for benzofuran synthesis. These reactions often proceed through an intramolecular O-arylation of a suitably substituted precursor.

-

Other Metal-Catalyzed Syntheses: A variety of other metals, including gold, ruthenium, and rhodium, have been shown to catalyze the synthesis of benzofurans through various mechanistic pathways, often involving the activation of alkynes or other unsaturated systems.

Comparative Analysis of Synthetic Methodologies

The table below provides a comparative overview of the key synthetic methods for benzofuran synthesis, highlighting their advantages and limitations.

| Method | Key Features | Advantages | Limitations |

| Perkin Rearrangement | Base-catalyzed ring contraction of 3-halocoumarins. | Historically significant, good for specific substrates. | Limited substrate scope, often requires harsh conditions. |

| Palladium-Catalyzed Synthesis | Coupling of o-halophenols and alkynes. | High efficiency, broad substrate scope, good functional group tolerance. | Cost of palladium catalyst, potential for catalyst poisoning. |

| Copper-Catalyzed Synthesis | Intramolecular O-arylation. | Lower cost catalyst compared to palladium, good for specific cyclizations. | Can require higher reaction temperatures. |

Benzofuran in Nature and Medicine: A Historical Perspective

The history of benzofuran is not just one of synthetic innovation, but also of the discovery of its profound biological significance.

Early Discoveries of Bioactive Natural Benzofurans

The isolation and characterization of benzofuran-containing natural products have a long history. These compounds are found in a diverse range of plant species and often exhibit potent biological activities.[3][6][7] The discovery of these natural products has provided valuable lead compounds for drug development and has inspired the synthesis of numerous analogs.

The Rise of Benzofuran in Medicinal Chemistry

The recognition of the benzofuran scaffold as a "privileged" structure in medicinal chemistry has led to its incorporation into a wide range of therapeutic agents.[9] Benzofuran derivatives have been investigated for a vast array of pharmacological activities, including:

The development of amiodarone as a potent antiarrhythmic drug is a prime example of the successful application of the benzofuran scaffold in medicine.[3][6][9]

Conclusion: The Enduring Legacy and Future Directions

From its initial synthesis by Perkin over 150 years ago, the field of benzofuran chemistry has evolved dramatically. The journey from a laboratory curiosity to a cornerstone of modern medicinal chemistry is a testament to the enduring importance of this heterocyclic scaffold. The continued development of novel and efficient synthetic methods, coupled with a deeper understanding of the biological activities of benzofuran derivatives, ensures that this remarkable class of compounds will remain at the forefront of scientific research for years to come. Future research will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of new therapeutic applications for this versatile and ever-relevant heterocyclic system.

References

- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central. (n.d.).

- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed. (2012, June 27).

- Perkin rearrangement - Wikipedia. (n.d.).

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.).

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.).

- The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed. (2011, May 15).

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5).

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.).

- Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.).

- Benzofuran - Wikipedia. (n.d.).

- Benzofuran Derivatives: Significance and symbolism. (2024, December 13).

- Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (2019, September 2).

- Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis Online. (n.d.).

- Literature of benzofuran compounds by subject category in the past decade - ResearchGate. (n.d.).

- Benzofuran – Knowledge and References - Taylor & Francis. (n.d.).

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).

- ORIGINS AND BIOLOGICAL APPLICATIONS OF BENZOFURANS. In: Murilo Souza Barros. (Org.). Benzofuran: Production and Applications. - ResearchGate. (2024, April 24).

- Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021, November 17).

- Walter Reppe - Wikipedia. (n.d.).

- Hantzsch pyrrole synthesis - Wikipedia. (n.d.).

- Arthur Rudolf Hantzsch | Organic Chemistry, Synthesis, Pyridine - Britannica. (n.d.).

- Controversial Arthur Rudolf Hantzsch and his polemics - American Chemical Society. (n.d.).

- Arthur Rudolph Hantzsch and the Synthesis of Nitrogen Heterocycles - Thieme Gruppe. (n.d.).

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.).

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (n.d.).

- Total synthesis of natural products containing benzofuran rings - RSC Publishing. (2017, May 5).

- Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - RSC Publishing. (2013, May 30).

- Walter Reppe – The Pioneer of Acetylene - YouTube. (2016, October 11).

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijsdr.org [ijsdr.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. jocpr.com [jocpr.com]

- 11. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thieme.de [thieme.de]

- 15. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 16. Arthur Rudolf Hantzsch | Organic Chemistry, Synthesis, Pyridine | Britannica [britannica.com]

- 17. Controversial Arthur Rudolf Hantzsch and his polemics - American Chemical Society [acs.digitellinc.com]

- 18. Arthur Rudolph Hantzsch and the Synthesis of Nitrogen Heterocycles - SYNFORM - Thieme Chemistry [thieme.de]

- 19. Walter Reppe - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 22. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Brominated Benzofurans

Abstract

Brominated benzofurans (BBFs), a class of halogenated heterocyclic compounds, have long been associated with anthropogenic activities, primarily as byproducts of industrial processes and the degradation of brominated flame retardants. However, a growing body of evidence challenges this exclusive association, pointing towards a subtle yet significant natural prevalence, particularly within marine ecosystems. This technical guide provides a comprehensive exploration of the natural occurrence of brominated benzofurans, delineating the biosynthetic pathways of their precursors in marine biota and the analytical methodologies essential for their detection and characterization. We will delve into the enzymatic machinery employed by marine organisms to produce a diverse array of brominated compounds, which can serve as precursors to BBFs, and present a validated protocol for their analysis in environmental matrices. This guide is intended to be a critical resource for researchers investigating the environmental fate of halogenated compounds, scientists exploring novel natural products, and professionals in drug development seeking to understand the bioactivity and potential applications of these unique molecules.

Introduction: The Dual Origin of Brominated Benzofurans

Polybrominated dibenzofurans (PBDFs) and their structural relatives are compounds of significant environmental and toxicological concern. For decades, the scientific consensus has been that these compounds are not known to occur naturally and are primarily unwelcome byproducts of industrial synthesis and combustion processes involving brominated flame retardants (BFRs)[1]. The presence of PBDFs has been reported in fly ash and flue gas from various types of incinerators, indicating their formation during thermal processes[1].

However, this perspective is evolving. Research into the vast chemical diversity of marine ecosystems has uncovered a plethora of naturally produced organobromine compounds. The formation of tribromodibenzo-p-dioxins (TrBDDs) and tetrabromodibenzo-p-dioxins (TeBDDs) in the marine environment through natural processes is now well-established, with reactive bromophenols and hydroxylated polybrominated diphenyl ethers (PBDEs) implicated as precursors[2]. While the direct enzymatic production of brominated benzofurans in organisms is yet to be definitively proven, the widespread biosynthesis of their potential precursors in marine life strongly suggests a natural contribution to the environmental load of these compounds. This guide will navigate the evidence for these natural pathways, from the organisms that create the building blocks to the methods used to identify them.

Natural Sources of Brominated Compounds: A Marine Perspective

The marine environment is a rich reservoir of bromine, providing a unique ecological niche for the evolution of biochemical pathways that utilize this halogen. A vast number of brominated natural products have been isolated from marine organisms, ranging from simple phenols to complex alkaloids[3].

Marine Invertebrates: Sponges as Master Chemists

Marine sponges, particularly those of the order Verongida, are prolific producers of brominated secondary metabolites[4][5]. The genus Aplysina is renowned for its production of a significant series of brominated derivatives of tyrosine[4]. These compounds are believed to serve as a chemical defense mechanism for these sessile organisms[5]. The structural diversity of these metabolites is vast, and while they are not brominated benzofurans themselves, their di- and tri-brominated phenolic structures represent plausible precursors for environmental transformation into more complex heterocyclic systems.

Marine Bacteria: The Genetic Basis of Bromination

The ultimate source of many brominated compounds found in larger marine organisms may, in fact, be their symbiotic microbial communities. Marine bacteria have been identified as producers of PBDEs, which are known precursors to PBDFs[3]. The discovery of the bmp (brominated marine pyrroles/phenols) biosynthetic gene locus in marine bacteria provides a genetic and molecular foundation for understanding the production of these compounds[3]. This discovery is pivotal, as it unifies the biosynthesis of both bromophenols and bromopyrroles, common motifs in marine natural products.

The enzymatic machinery in these bacteria includes novel brominases that exhibit decarboxylative-halogenation activity, a previously unknown mechanism among halogenating enzymes[3]. This underscores the unique adaptations of marine microorganisms to their halogen-rich environment.

Table 1: Examples of Naturally Occurring Brominated Compounds in Marine Organisms

| Compound Class | Specific Examples | Source Organism(s) | Citation(s) |

| Bromotyrosine Derivatives | Aeroplysinin-1, Fistularin-3 | Sponges (e.g., Aplysina genus) | [4][6] |

| Polybrominated Diphenyl Ethers (PBDEs) | Hydroxylated and Methoxylated BDEs | Marine Bacteria, Sponges | [2][3] |

| Brominated Pyrroles | Various Polybrominated Bipyrroles | Marine Bacteria | [3] |

| Brominated Alkaloids | Psammaplysin H, Ianthelliformisamines | Sponges (e.g., Pseudoceratina, Ianthella) | [7] |

Biosynthetic Pathways of Brominated Precursors

The natural formation of brominated benzofurans is likely a two-step process: the biosynthesis of brominated phenolic precursors, followed by their subsequent environmental or biological conversion. The key to this process lies in the enzymatic machinery capable of incorporating bromine atoms onto aromatic rings.

Vanadium-dependent haloperoxidases are a key class of enzymes found in marine algae and fungi that catalyze the oxidation of halides (Br⁻, Cl⁻, I⁻) by hydrogen peroxide, leading to the halogenation of organic substrates. In the context of brominated benzofuran precursors, these enzymes are capable of brominating phenolic compounds, creating the necessary building blocks.

The discovery of the bmp gene cluster in marine bacteria has illuminated a more specific pathway. This cluster encodes for a suite of enzymes, including a flavin-dependent halogenase, which are responsible for the synthesis of polybrominated aromatic compounds. The process begins with common metabolic precursors, such as amino acids (e.g., proline for pyrroles, tyrosine for phenols), which are then acted upon by a cascade of enzymes that build the core structure and subsequently halogenate it.

Diagram: Conceptual Biosynthetic Pathway for a Brominated Phenolic Precursor

Caption: Conceptual workflow from a precursor amino acid to a brominated benzofuran.

Analytical Methodologies for the Detection of Brominated Benzofurans

The analysis of brominated benzofurans in environmental samples is challenging due to their typically low concentrations and the complexity of the sample matrices. A robust analytical workflow is crucial for accurate detection and quantification.

Experimental Protocol: Extraction and Analysis from Marine Sediment

This protocol outlines a standard approach for the determination of brominated benzofurans in a complex environmental matrix.

1. Sample Preparation and Extraction: a. Collect sediment samples and freeze-dry to remove water. b. Homogenize the dried sediment by grinding and sieving. c. Spike the sample with a surrogate standard (e.g., ¹³C-labeled PBDF) for recovery correction. d. Perform Soxhlet extraction for 18-24 hours using a 1:1 mixture of hexane and dichloromethane. This is a well-established method for exhaustive extraction of persistent organic pollutants from solid matrices[8].

2. Extract Clean-up: a. Concentrate the raw extract using a rotary evaporator. b. The clean-up step is critical to remove interfering compounds. A multi-layer silica gel column is often employed. The column can be packed with layers of neutral, acidic, and basic silica gel, topped with anhydrous sodium sulfate to remove any residual water. c. Elute the sample through the column with hexane, followed by a mixture of hexane and dichloromethane. The different polarities of the solvents help to separate the target analytes from lipids and other interferences.

3. Instrumental Analysis: a. Further concentrate the cleaned extract to a final volume of approximately 100 µL. b. Add an internal standard for quantification. c. Analyze the extract using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). This technique provides the high sensitivity and selectivity required for identifying and quantifying trace levels of these compounds[9][10]. d. Use selected ion monitoring (SIM) to target the specific mass-to-charge ratios of the brominated benzofuran congeners of interest.

4. Quality Assurance/Quality Control (QA/QC): a. Analyze procedural blanks to check for contamination during the sample preparation process. b. Analyze matrix spikes to assess the method's accuracy and recovery. c. Use certified reference materials (CRMs) to validate the overall method performance.

Diagram: Analytical Workflow for BBF Detection

Caption: Step-by-step workflow for the analysis of brominated benzofurans in sediment.

Conclusion and Future Research Directions

While the natural occurrence of brominated benzofurans is not as direct as that of many other marine natural products, the evidence strongly supports their formation from naturally biosynthesized precursors. The marine environment, with its high bromine content and unique biodiversity, is a key focus area for this research. Marine sponges and bacteria, in particular, produce a wide array of brominated phenols and related compounds that can undergo environmental transformation to form brominated benzofurans.

Future research should focus on several key areas:

-

Direct Evidence: Efforts should be made to isolate and identify brominated benzofurans directly from marine organisms or their surrounding environment, away from known anthropogenic sources.

-

Enzymatic Conversion: Investigating whether marine organisms possess the enzymatic machinery to convert brominated phenolic precursors into benzofuran structures.

-

Environmental Transformation Studies: Conducting controlled laboratory experiments to study the abiotic transformation of known naturally produced brominated compounds into brominated benzofurans under environmentally relevant conditions (e.g., UV light, presence of reactive oxygen species).

-

Toxicological Significance: Assessing the toxicological profiles of naturally occurring brominated benzofurans and comparing them to their anthropogenic counterparts.

A deeper understanding of the natural biogeochemical cycle of bromine and the formation of compounds like brominated benzofurans is essential for accurate environmental risk assessment and may also unveil novel bioactive compounds with potential applications in medicine and biotechnology.

References

-

ResearchGate. (n.d.). PBDD and PBDF structural formulas. Available at: [Link]

-

Zheng, M., et al. (2021). Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans. Environment International, 152, 106450. Available at: [Link]

-

van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological Sciences, 133(2), 197-208. Available at: [Link]

-

Hassan, Y., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Molecules, 28(19), 6899. Available at: [Link]

-

ResearchGate. (2021). Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans. Available at: [Link]

-

ResearchGate. (n.d.). Occurrence of polybrominated dibenzo-p-dioxins, dibenzofurans (PBDD/Fs) and polybrominated diphenyl ethers (PBDEs) in pilot whales (Globicephala melas) caught around the Faroe Islands. Available at: [Link]

-

Safe, S. (1984). Formation, occurrence and analysis of polychlorinated dibenzofurans, dioxins and related compounds. Environmental Health Perspectives, 59, 143-150. Available at: [Link]

-

Lee, C. C. (1995). Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. Journal of Environmental Science and Health, Part C, 13(2), 187-210. Available at: [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation of polybrominated dibenzofurans from polybrominated biphenyls. Chemosphere, 119, 119-125. Available at: [Link]

-

Haina, A., et al. (2014). Biosynthesis of polybrominated aromatic organic compounds by marine bacteria. Nature Chemical Biology, 10(11), 914-920. Available at: [Link]

-

Al-Odaini, N. A., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2013, 852759. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2,3-Benzofuran. Available at: [Link]

-